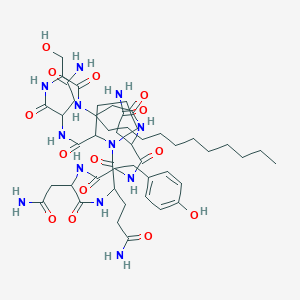
6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane often involves reactions of hydroquinone with various aldehydes in the presence of acidic conditions, leading to the formation of ethers, esters, and undergoing diazo coupling and polycondensation reactions (Denisov, Grishchenkova, & Fokin, 1983). Additionally, the synthesis of polyfluoroaromatic compounds, which share similarities with 6-hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane, often involves treating specific halides with diamines in the absence of HCl acceptors to achieve high volatility and facile hydrolysis properties (Kovtonyuk, Makarov, Shakirov, & Zibarev, 1996).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals the importance of X-ray crystallography in determining the configuration and conformation of the molecules. Studies on organoboron compounds and their chelates provide insight into the geometry and bonding of similar complex molecules (Kliegel, Tajerbashi, Rettig, & Trotter, 1991). These analyses are crucial for understanding the physical and chemical behavior of 6-hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane.
Chemical Reactions and Properties
The chemical reactions and properties of benzodioxane derivatives often involve hydroxylation, methylation, and interactions with various reagents. Organosulfonyloxy derivatives of benziodoxoles, for instance, demonstrate the potential for varied reactions with alkynyltrimethylsilanes, leading to the formation of iodonium triflates and (E)-beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996). These reactions highlight the complex chemical behavior and versatility of benzodioxane derivatives.
Scientific Research Applications
Application in Cancer Research
- Summary of the Application: 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane has been used in the synthesis of novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, which are being evaluated as potential anticancer agents .
- Methods of Application or Experimental Procedures: The synthesis started with the selective nitration at the 5-position of 6-hydroxybenzo[d][1,3]oxathiol-2-one, leading to the nitro derivative. The nitro group was then reduced to give the amino intermediate. Schiff bases were obtained from coupling reactions between the amino intermediate and various benzaldehydes and heteroaromatic aldehydes .
- Results or Outcomes: The in vitro cytotoxicity of the compounds was evaluated against cancer cell lines (ACP-03, SKMEL-19, and HCT-116) using the MTT assay. Schiff bases exhibited promising cytotoxicity against ACP-03 and SKMEL-19, with IC50 values lower than 5 μM .
Application in Suzuki–Miyaura Coupling
- Summary of the Application: 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane can be used in the synthesis of organoboranes, which are key reagents in Suzuki–Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact nature of the Suzuki–Miyaura coupling reaction being performed. Generally, this involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .
- Results or Outcomes: The outcomes of these reactions are typically biaryl compounds, which are commonly found in various natural products and pharmaceuticals .
Safety And Hazards
The compound is labeled with the GHS07 pictogram2. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation2. The precautionary statements are P261, P271, and P280, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection2.
Future Directions
There is no specific information available on the future directions of 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.
properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCVHTQWRXVSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(O2)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














